molecular formula C22H12O5 B12614464 5-Ethynyl-2-(6-hydroxy-3-oxo-3H-xanthen-9-YL)benzoic acid CAS No. 918152-36-0

5-Ethynyl-2-(6-hydroxy-3-oxo-3H-xanthen-9-YL)benzoic acid

Cat. No.: B12614464
CAS No.: 918152-36-0
M. Wt: 356.3 g/mol
InChI Key: UISCAMZMLDHHBC-UHFFFAOYSA-N
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Description

5-Ethynyl-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid: is a chemical compound known for its unique structure and properties It belongs to the class of xanthenes, which are widely used in various scientific and industrial applications due to their fluorescent properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid with an ethynylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .

Scientific Research Applications

Chemistry: In chemistry, 5-Ethynyl-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid is used as a fluorescent probe due to its strong fluorescence properties. It is employed in various analytical techniques, including fluorescence spectroscopy and microscopy .

Biology: The compound is used in biological research for labeling and imaging purposes. Its fluorescence allows researchers to track biological molecules and processes in live cells and tissues .

Medicine: Its ability to selectively bind to certain biological targets makes it useful for detecting and treating diseases .

Industry: Industrially, the compound is used in the manufacture of dyes and pigments. Its fluorescent properties are exploited in the production of high-visibility materials .

Mechanism of Action

The mechanism of action of 5-Ethynyl-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid involves its interaction with specific molecular targets. The compound’s fluorescence is activated upon binding to these targets, allowing for visualization and tracking. The pathways involved include the excitation of electrons in the xanthen-9-yl moiety, leading to the emission of light at specific wavelengths .

Comparison with Similar Compounds

  • 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
  • 2-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
  • 2-(6-hydroxy-2,4,5,7-tetraiodo-3-oxo-3H-xanthen-9-yl)benzoic acid

Comparison: Compared to these similar compounds, 5-Ethynyl-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid is unique due to the presence of the ethynyl group. This functional group enhances its reactivity and allows for additional chemical modifications, making it more versatile in various applications .

Properties

CAS No.

918152-36-0

Molecular Formula

C22H12O5

Molecular Weight

356.3 g/mol

IUPAC Name

5-ethynyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid

InChI

InChI=1S/C22H12O5/c1-2-12-3-6-15(18(9-12)22(25)26)21-16-7-4-13(23)10-19(16)27-20-11-14(24)5-8-17(20)21/h1,3-11,23H,(H,25,26)

InChI Key

UISCAMZMLDHHBC-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O

Origin of Product

United States

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